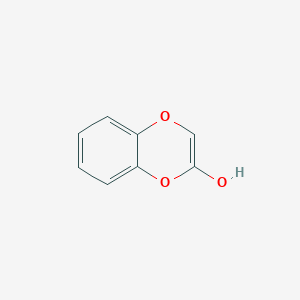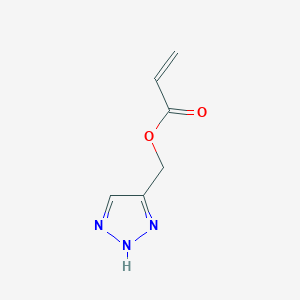
(2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds have gained significant attention due to their wide range of applications in various fields such as pharmaceuticals, organic synthesis, and materials science . The unique structure of 1,2,3-triazoles imparts them with high chemical stability, aromatic character, and strong dipole moments, making them valuable in diverse scientific research and industrial applications .
Métodos De Preparación
. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general synthetic route can be summarized as follows:
Synthesis of Azide Intermediate: The azide intermediate is prepared by reacting an appropriate halide with sodium azide in a polar solvent such as dimethyl sulfoxide (DMSO).
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole compound is esterified with prop-2-enoic acid to yield (2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate.
Industrial production methods often involve optimizing reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and catalyst concentration .
Análisis De Reacciones Químicas
(2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include polar solvents, appropriate catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s strong dipole moment and hydrogen bonding ability contribute to its binding affinity and specificity . Additionally, the ester group in the molecule can undergo hydrolysis, releasing the active triazole moiety, which then exerts its effects on the target molecules .
Comparación Con Compuestos Similares
(2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit slightly different chemical properties and biological activities.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of the ester group, which imparts distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
779354-77-7 |
|---|---|
Fórmula molecular |
C6H7N3O2 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
2H-triazol-4-ylmethyl prop-2-enoate |
InChI |
InChI=1S/C6H7N3O2/c1-2-6(10)11-4-5-3-7-9-8-5/h2-3H,1,4H2,(H,7,8,9) |
Clave InChI |
KHJJMRYJMWPVKF-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCC1=NNN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one](/img/structure/B14213894.png)
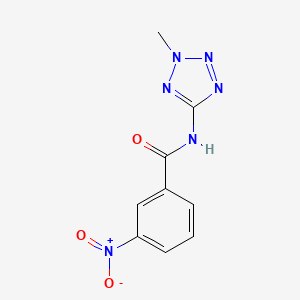
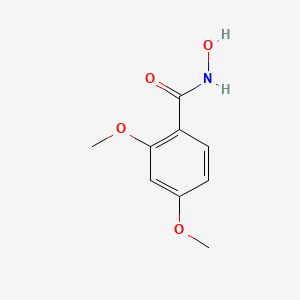
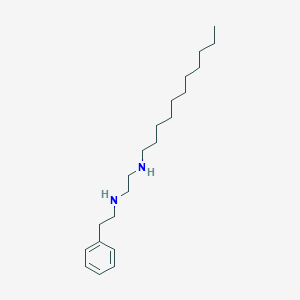
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)


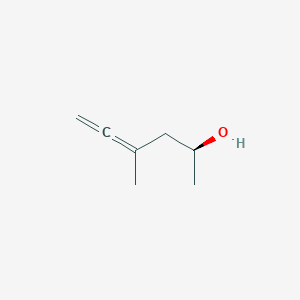
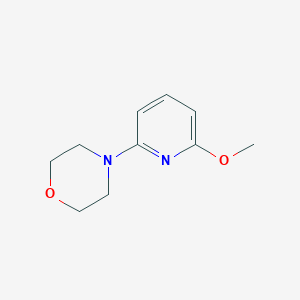
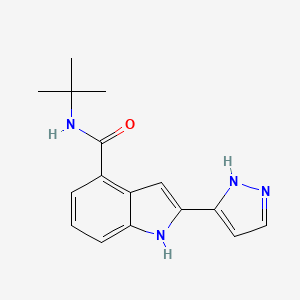
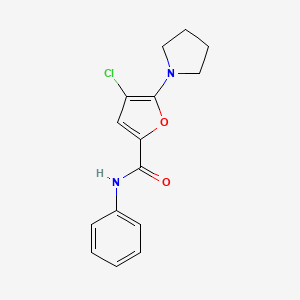
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
